molecular formula C10H12N2O3 B11726457 N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide

N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B11726457
M. Wt: 208.21 g/mol
InChI Key: YTVIYKVVQWUYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(4-Hydroxyphenyl)ethylidene]methoxycarbohydrazide (CAS: 78930-30-0) is a carbohydrazide derivative with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.22 g/mol . Structurally, it features a 4-hydroxyphenyl group linked to an ethylidene moiety, which is further connected to a methoxycarbohydrazide functional group. This compound is part of a broader class of hydrazide derivatives known for their diverse biological and chemical applications, including enzyme inhibition, antimicrobial activity, and corrosion inhibition .

Properties

IUPAC Name

methyl N-[1-(4-hydroxyphenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-3-5-9(13)6-4-8/h3-6,13H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVIYKVVQWUYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and methoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 70°C for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the methoxycarbohydrazide moiety can be reduced to form alcohol derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as an essential precursor in the synthesis of more complex organic molecules, facilitating the development of novel compounds with diverse functionalities.

Biology

  • Enzyme Inhibition Studies : N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, hindering their activity, which is crucial for biochemical assays and drug development.

Medicine

  • Therapeutic Potential : Research indicates that this compound exhibits promising anti-inflammatory and antimicrobial activities. Its mechanism of action may involve modulation of inflammatory pathways and inhibition of microbial growth, making it a candidate for therapeutic applications.

This compound has shown notable biological activities:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, protecting cells from oxidative stress linked to chronic diseases like cancer.
  • Anticancer Activity : Studies have reported cytotoxic effects against various cancer cell lines, including human colon (HCT-116), cervix (HeLa), and breast (MDA-MB-231) cancer cells. Mechanisms include apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Activity : The compound inhibits pro-inflammatory cytokines and enzymes, reducing inflammation in experimental models.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessCell Lines Tested
AntioxidantHighN/A
AnticancerModerate to HighHCT-116, HeLa, MDA-MB-231
Anti-inflammatoryModerateIn vitro models

Case Studies

  • Anticancer Efficacy in Xenograft Models : A study demonstrated that mice treated with this compound exhibited a significant reduction in tumor volume compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment.
  • Inflammation Reduction in Animal Models : Another study evaluated the compound's anti-inflammatory effects in animal models of inflammation, showing reduced levels of inflammatory markers post-treatment.

Mechanism of Action

The mechanism of action of N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the methoxycarbohydrazide moiety can interact with other functional groups, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., -NH₂, -OH) enhance antibacterial activity but may reduce thermal stability .
  • Halogen substituents (e.g., -F, -Cl) improve lipophilicity and corrosion inhibition but may increase toxicity .
  • Heterocyclic moieties (e.g., thiophene) modulate electronic properties and binding affinity to biological targets .

Enzyme Inhibition

While direct data on the target compound’s enzyme inhibition is unavailable, structurally related carbohydrazides exhibit significant tyrosinase modulation:

  • Compound 12 (N'-(1-(4-aminophenyl)ethylidene)-5-formyl-2-methylfuran-3-carbohydrazide): Competitive inhibition with Km = 8.24 mM, Vmax = 0.33 .
  • Compound 16 (similar to target but with aminophenyl): Uncompetitive inhibition with Km = 0.763 mM, Vmax = 0.0667 .
  • Implication : The 4-hydroxyphenyl group in the target compound may favor mixed-type inhibition due to its polar yet bulky nature.

Antimicrobial Activity

  • The target compound’s analogue, N′-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide, demonstrated superior antibacterial activity against E. coli and S. aureus compared to non-hydroxylated derivatives .
  • N′-(1-(thiophen-2-yl)ethylidene)formohydrazide : Showed enhanced activity against Gram-positive bacteria due to thiophene’s electron-rich aromatic system .

Biological Activity

N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}N2_2O5_5
  • Molecular Weight : 278.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been suggested that the compound may exhibit antioxidant , anti-inflammatory , and anticancer properties. The mechanism of action involves the modulation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways associated with tumor progression and inflammation .

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cellular macromolecules .

Anticancer Activity

Several studies have reported the anticancer effects of this compound against various cancer cell lines. For instance, it has shown cytotoxic effects on human colon cancer (HCT-116), human cervix cancer (HeLa), and human breast cancer (MDA-MB-231) cell lines. The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in model systems .

Table 1: Biological Activity Summary

Activity TypeEffectivenessCell Lines Tested
AntioxidantHighN/A
AnticancerModerate to HighHCT-116, HeLa, MDA-MB-231
Anti-inflammatoryModerateIn vitro models

Case Studies

A notable case study highlighted the compound's efficacy in reducing tumor size in xenograft models. In this study, mice treated with this compound exhibited a significant reduction in tumor volume compared to control groups. The study concluded that the compound could be a promising candidate for further development in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.